7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride
Description
Properties
IUPAC Name |
7,7-difluoro-2,4,5,6-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O.ClH/c7-6(8)2-9-1-3-4(6)10-11-5(3)12;/h9H,1-2H2,(H2,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRDPCKKWKXFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(CN1)(F)F)NNC2=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor with fluorine-containing reagents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets due to the presence of the pyrazolo-pyridine moiety. Some studies have indicated that derivatives of pyrazolo-pyridine compounds exhibit significant activity against cancer cells and may serve as leads for developing new anticancer drugs.
Neurological Research
Research indicates that compounds similar to 7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride may have neuroprotective properties. They could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems by these compounds is an area of active investigation.
Anti-inflammatory Agents
The compound has shown promise in preliminary studies as an anti-inflammatory agent. Its ability to inhibit specific pathways involved in inflammation could lead to new treatments for chronic inflammatory diseases such as arthritis.
Antimicrobial Activity
Recent studies have suggested that derivatives of this compound exhibit antimicrobial properties. This opens avenues for its application in developing new antibiotics or antifungal agents to combat resistant strains of bacteria.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Activity of Pyrazolo-Pyridine Derivatives | Evaluated the cytotoxic effects on various cancer cell lines | Found that certain derivatives had IC50 values in the low micromolar range against breast and prostate cancer cells |
| Neuroprotective Effects of Pyrazolo Compounds | Investigated the effects on neuronal cell viability under oxidative stress conditions | Demonstrated significant protection against cell death in neuronal cultures treated with oxidative stressors |
| Anti-inflammatory Mechanisms of Pyrazolo Compounds | Assessed the inhibition of pro-inflammatory cytokines in vitro | Showed a reduction in TNF-alpha and IL-6 levels upon treatment with the compound |
Mechanism of Action
The mechanism of action of 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction or gene expression .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1864053-65-5
- Molecular Formula : C₆H₈ClF₂N₃
- Molecular Weight : 195.60 g/mol
- Purity : ≥98% (NLT)
- Structural Features : A pyrazolo[4,3-c]pyridine core with two fluorine atoms at the 7-position and a hydroxyl group at the 3-position, stabilized as a hydrochloride salt .
Applications : This compound is a fluorinated pharmaceutical intermediate, highlighting its role in drug development. Fluorination often enhances metabolic stability and bioavailability, making it valuable in medicinal chemistry .
Structural Modifications and Substituent Effects
Table 1: Key Structural and Physical Properties
| Compound Name (CAS No.) | Core Structure | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| Target Compound (1864053-65-5) | Pyrazolo[4,3-c]pyridine | 7,7-difluoro, 3-OH, HCl salt | 195.60 | Not reported | Fluorine enhances stability |
| 12f (Not provided) | Pyrazolo[4,3-c]pyridine | 3-(1,3-oxazol-5-yl), 1-propyl, HCl salt | ~310 (estimated) | 142–143 | Oxazole substituent for bioactivity |
| 12g (Not provided) | Pyrazolo[4,3-c]pyridine | 3-(1,3-oxazol-5-yl), 1-methoxyethyl | ~326 (estimated) | 119–120 | Improved solubility |
| (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride (1269106-56-0) | Pyrazolo[4,3-c]pyridine | 1-methyl, 3-CH₂OH, 2HCl salt | 228.13 | Not reported | Dihydrochloride salt for solubility |
| 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol hydrochloride | Pyrazolo[3,4-c]pyridine | 3-OH, HCl salt | ~177.61 | Not reported | Structural isomer with shifted pyrazole ring |
| Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate HCl (1211512-51-4) | Pyrazolo[4,3-c]pyridine | 3-COOEt, HCl salt | 231.68 | Not reported | Ester group for prodrug potential |
Key Observations :
- Salt Forms: Dihydrochloride salts (e.g., BD00916939) may offer better solubility compared to mono-hydrochloride forms .
- Functional Groups : The hydroxyl group in the target compound contrasts with ester () or oxazole () substituents, affecting hydrogen bonding and target interactions.
Yield and Purity :
Biological Activity
7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride (CAS No. 1864053-65-5) is a chemical compound characterized by its unique pyrazolo[4,3-c]pyridine core and fluorine substitutions. Its molecular formula is C6H8ClF2N3, with a molecular weight of 195.6 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The binding affinity and selectivity of the compound towards these targets can lead to modulation of various biological processes.
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrazolo compounds, including derivatives like this compound. Research indicates that such compounds can exhibit significant activity against various viruses:
- HIV : Compounds with similar structures have demonstrated potent anti-HIV activity with EC50 values in the low micromolar range. For instance, related pyrazole derivatives showed an EC50 of approximately 3.98 μM against HIV type 1 .
- Herpes Simplex Virus : Other studies have reported that pyrazolo compounds can reduce plaque formation significantly in HSV infections .
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes involved in disease pathways. For example:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| PDE4 | 0.44 | Significant reduction in eosinophil response |
| Reverse Transcriptase | 0.02 | High selectivity index against HIV |
These findings suggest that the compound could be explored further for therapeutic applications in diseases where these enzymes play a critical role.
Case Studies and Research Findings
Several research initiatives have focused on the biological activity of pyrazolo derivatives:
- Antiviral Activity : A study demonstrated that a series of pyrazolo derivatives exhibited antiviral properties against the Tobacco Mosaic Virus (TMV), with some compounds achieving EC50 values as low as 58.7 μg/mL .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolo compounds revealed that modifications at specific positions significantly influence their biological activity. For instance, substituents at the C-2 and N-3 positions were found to enhance antiviral efficacy .
- Cytotoxicity Assessment : The cytotoxic effects of these compounds were evaluated using CC50 values. A lower CC50 indicates higher cytotoxicity; thus, compounds with higher selectivity indices are preferred for therapeutic development .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
